
1-Ethoxy-3,6-dimethylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3,6-dimethylnonane is an organic compound with the molecular formula C₁₃H₂₈O It is a branched alkyl ether, characterized by the presence of an ethoxy group attached to a nonane backbone with two methyl substituents at the 3rd and 6th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3,6-dimethylnonane can be synthesized through the etherification of 3,6-dimethylnonanol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: Industrial production of this compound involves the catalytic etherification of 3,6-dimethylnonanol using ethylene oxide in the presence of an acid catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-3,6-dimethylnonane primarily undergoes substitution reactions due to the presence of the ethoxy group. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., bromine) and strong acids (e.g., hydrochloric acid). These reactions typically occur at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding aldehydes or carboxylic acids.
Major Products Formed:
Substitution Reactions: Products include halogenated derivatives of this compound.
Oxidation Reactions: Products include 3,6-dimethylnonanal and 3,6-dimethylnonanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3,6-dimethylnonane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with lipid bilayers.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of 1-ethoxy-3,6-dimethylnonane involves its interaction with lipid membranes. The ethoxy group allows the compound to integrate into lipid bilayers, altering their fluidity and permeability. This property makes it a potential candidate for drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3,6-dimethylnonane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Butoxy-3,6-dimethylnonane: Contains a butoxy group, leading to different physical and chemical properties.
Uniqueness: 1-Ethoxy-3,6-dimethylnonane is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications involving lipid interactions. Its structural configuration also allows for selective reactivity in synthetic processes.
Eigenschaften
CAS-Nummer |
68439-54-3 |
|---|---|
Molekularformel |
C13H28O |
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
1-ethoxy-3,6-dimethylnonane |
InChI |
InChI=1S/C13H28O/c1-5-7-12(3)8-9-13(4)10-11-14-6-2/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
HLIQZYCJOJQKGU-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCC(C)CCOCC |
Kanonische SMILES |
CCCC(C)CCC(C)CCOCC |
| 68439-54-3 | |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


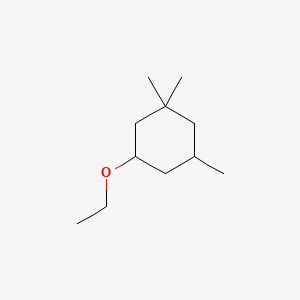
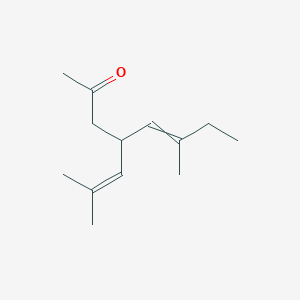
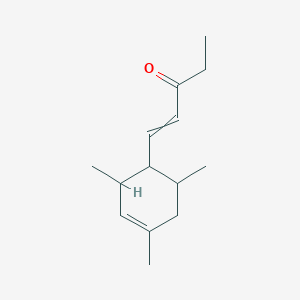

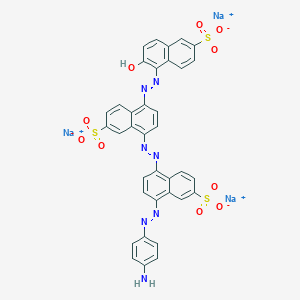
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B1616919.png)
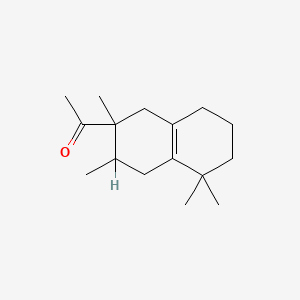
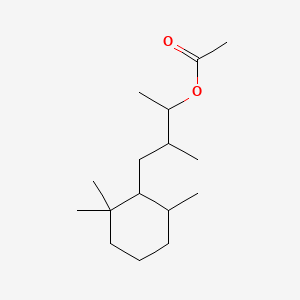

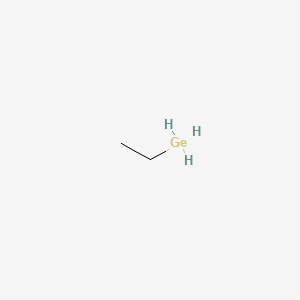
![Bicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B1616927.png)



